molecular formula C16H10BrFN2OS B2810701 N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 301235-99-4

N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2810701
CAS No.: 301235-99-4
M. Wt: 377.23
InChI Key: FIZHQEFNFLFBEW-UHFFFAOYSA-N
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Description

Introduction to N-(4-(4-Bromophenyl)thiazol-2-yl)-2-Fluorobenzamide

Historical Development of Thiazole Derivatives

The thiazole ring, first synthesized by Hans Hantzsch and Alfred Werner in the late 19th century, has evolved from a laboratory curiosity to a cornerstone of medicinal chemistry. Early work by Hofmann and Hantzsch established foundational synthetic methods, such as the Hantzsch thiazole synthesis, which remains widely used for constructing thiazole cores. The discovery of thiamine (vitamin B~1~) in 1912 marked the first recognition of thiazoles in biological systems, revealing their critical role in metabolic coenzymes.

The mid-20th century witnessed the commercialization of thiazole-containing drugs, including sulfathiazole (1941), an early sulfonamide antibiotic, and penicillin derivatives that incorporated thiazolidine rings. These breakthroughs underscored the scaffold’s capacity to interact with biological targets. Modern advances, such as the HIV protease inhibitor ritonavir (1996) and the antipsychotic lurasidone (2010), further demonstrated the adaptability of thiazole derivatives in addressing diverse therapeutic challenges.

Key Milestones in Thiazole Chemistry
Year Development Significance
1887 Hantzsch-Werner synthesis First reliable method for thiazole preparation
1912 Isolation of thiamine Revealed biological relevance of thiazoles
1941 Sulfathiazole introduction Established antimicrobial applications
1996 Ritonavir approval Highlighted utility in antiviral therapies
2010 Lurasidone development Expanded use in CNS disorders

Significance in Medicinal Chemistry Research

Thiazole derivatives exhibit broad pharmacological profiles due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. The incorporation of halogen atoms, as seen in this compound, enhances binding affinity and metabolic stability. For instance:

  • Bromine : The 4-bromophenyl group increases lipophilicity, improving membrane permeability and target engagement in hydrophobic enzyme pockets.
  • Fluorine : The 2-fluorobenzamide moiety modulates electronic properties, potentially influencing interactions with serine proteases or kinase ATP-binding sites.

Recent studies highlight thiazole derivatives’ roles as kinase inhibitors, antimicrobial agents, and anticancer compounds. For example, tiazofurin, a thiazole nucleoside analog, inhibits inosine monophosphate dehydrogenase (IMPDH), a target in leukemia therapy. Similarly, the fluorinated benzothiazole derivative EVT-3833033 demonstrates nanomolar potency against angiotensin II receptors, underscoring the impact of halogen substitution.

Research Objectives and Current Knowledge Gaps

Despite progress, critical questions persist regarding this compound:

  • Synthetic Optimization : Existing routes to 4-arylthiazoles often require harsh conditions or low yields. Developing catalytic methods for C-C bond formation at the thiazole 4-position remains a priority.
  • Mechanistic Elucidation : While analogous compounds show activity against kinases and microbial enzymes, the precise molecular targets of this derivative are uncharacterized.
  • SAR Exploration : Systematic studies are needed to dissect the contributions of bromine, fluorine, and the benzamide group to bioactivity. Preliminary data from fluorinated benzothiazoles suggest that substituent position dramatically affects potency.
  • Drug Resistance Mitigation : Thiazole derivatives’ potential to overcome resistance mechanisms in pathogens or cancer cells warrants investigation, particularly given the scaffold’s prevalence in approved therapeutics.
Priority Research Directions
  • Target Identification : Proteomic profiling to map binding partners in disease-relevant pathways.
  • Stereochemical Effects : Synthesis of enantiomerically pure analogs to assess chirality-activity relationships.
  • Polypharmacology : Evaluation of off-target effects to repurpose the compound for multiple indications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHQEFNFLFBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Overview
The compound exhibits promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy is often evaluated through in vitro assays, which measure the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Case Studies
In a study focusing on thiazole derivatives, it was found that compounds similar to N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide demonstrated significant antibacterial activity when tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure could enhance antibacterial potency, with some derivatives showing MIC values lower than traditional antibiotics like fluconazole .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureus32
N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylE. coli16
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesPseudomonas aeruginosa25

Anticancer Potential

Overview
this compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways.

Case Studies
Research has shown that derivatives of this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). In one study, several thiazole-based compounds were synthesized and evaluated for their anticancer activity using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF710
5-(4-bromophenyl)-thiazole derivativesHeLa15
Thiazole-based sulfonamidesA549 (Lung cancer)12

Molecular Docking Studies

Overview
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into how structural modifications can enhance biological activity.

Findings
The docking simulations revealed that the compound binds effectively to specific protein targets involved in cancer cell proliferation and microbial resistance mechanisms. For instance, compounds with bromine substitutions were found to exhibit stronger binding affinities compared to their non-brominated counterparts, suggesting that such modifications could be critical for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial activity. Additionally, the compound may interact with cellular receptors and enzymes, disrupting cellular processes and leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Bromophenyl Groups

Table 1: Key Data for Thiazole-Based Analogues
Compound Name Melting Point (°C) Key Substituents Biological Activity Reference
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-fluorobenzamide Not reported 4-Bromophenyl, 2-fluorobenzamide NF-κB activation, P-gp inhibition
Z8: 4-({[4-(4-Bromophenyl)thiazol-2-yl]imino}methyl)phenol 136.2–138.6 Phenol, iminomethyl Not reported
Z9: 2-({[4-(4-Bromophenyl)thiazol-2-yl]imino}methyl)phenol 175.6–178.2 Ortho-phenol, iminomethyl Not reported
Z10: 4-(4-Bromophenyl)-N-(3,5-dimethoxybenzylidene)thiazol-2-amine 146.2–149.4 3,5-Dimethoxybenzylidene Not reported
Z11: N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 149.2–152.9 4-Bromobenzylidene Not reported
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives 117–120 Chloroacetamide Antimicrobial, antiproliferative

Key Observations :

  • Substituent Effects : The 2-fluorobenzamide group in the target compound enhances electronic interactions compared to Z8–Z11, which lack electron-withdrawing groups on the benzamide moiety. This likely improves binding to biological targets like P-gp .
  • Melting Points: Z9 exhibits a higher melting point (175.6–178.2°C) than Z8, attributed to stronger intermolecular hydrogen bonding from the ortho-phenol group .

Benzamide Derivatives with Heterocyclic Moieties

Table 2: Comparison with Non-Thiazole Benzamide Analogues
Compound Name Molecular Formula Key Features Activity Reference
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide C23H14BrF3N2OS Trifluoromethylphenyl, benzamide Not reported
GSK1570606A: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide C16H12FN3OS Pyridinyl thiazole, fluorophenyl Anticancer (PyrG/PanK inhibition)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Not reported Methoxyphenyl, azepine Cardioprotective

Key Observations :

  • Biological Specificity : GSK1570606A, with a pyridinyl thiazole group, targets Mycobacterium tuberculosis enzymes (PyrG/PanK), whereas the target compound focuses on NF-κB and P-gp .

Adjuvant Potentiation

The target compound prolongs NF-κB signaling, enhancing the efficacy of Toll-like receptor (TLR) adjuvants. This mechanism is shared with aminothiazole derivatives like compound 2D216, though the 2-fluorobenzamide group offers superior solubility .

P-gp Inhibition

As a P-gp inhibitor, the target compound increases paclitaxel’s oral bioavailability by 56–106.6% at 5 mg/kg, outperforming simpler thiazole derivatives lacking the fluorobenzamide group .

Antimicrobial and Anticancer Activity

Chloroacetamide derivatives of the target compound exhibit broad-spectrum antimicrobial activity (MIC: 0.25–65 µg/mL) and antiproliferative effects, likely due to thiazole-mediated disruption of microbial/cancer cell membranes .

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide is a compound belonging to the thiazole derivative class, which is notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth examination of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H9BrFN3SC_{13}H_{9}BrFN_{3}S, and it features a thiazole ring, which contributes significantly to its biological properties. Thiazole derivatives are known for their ability to interact with various biological targets, making them of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation. The presence of the bromophenyl and fluorobenzamide moieties enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains.

In Vitro Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria as well as fungi.

CompoundBacterial Activity (Zone of Inhibition in mm)Fungal Activity (Zone of Inhibition in mm)
This compound20 (against E. coli)18 (against C. albicans)
Standard Drug (Norfloxacin)2522
Standard Drug (Fluconazole)-25

These findings suggest that the compound's antimicrobial activity is comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays.

In Vitro Anticancer Studies

The compound was tested against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The results showed that it effectively inhibited cell proliferation.

CompoundIC50 Value (µM)Comparison with Standard
This compound15 ± 2Comparable to 5-Fluorouracil (IC50 = 12 ± 1 µM)
Control (Untreated Cells)--

The molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression, indicating a favorable binding affinity that correlates with its observed biological activities.

Case Studies and Research Findings

  • Study on Antimicrobial Resistance : A series of derivatives including this compound were synthesized to combat microbial resistance. The study highlighted that modifications in the thiazole structure could enhance efficacy against resistant strains .
  • Anticancer Efficacy : A comparative study involving various thiazole derivatives demonstrated that this compound exhibited superior anticancer activity compared to other synthesized compounds, particularly against breast cancer cells .
  • Molecular Docking Analysis : Molecular docking simulations revealed that this compound interacts effectively with key proteins involved in cancer cell signaling pathways, providing insights into its mechanism of action .

Q & A

Q. What synthetic methodologies are employed to prepare N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide?

The synthesis typically involves coupling a 2-fluorobenzoyl chloride derivative with a 4-(4-bromophenyl)thiazol-2-amine intermediate. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or methanol .
  • Amide bond formation : Reacting the thiazol-2-amine intermediate with 2-fluorobenzoyl chloride in dry dichloromethane or THF, using triethylamine as a base to scavenge HCl .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Q. How is the structural identity of this compound confirmed?

  • Spectroscopic techniques :
    • 1H/13C NMR : Peaks for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and 2-fluorobenzamide (δ ~7.0–7.8 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak [M+H]+ matching the molecular formula (C16H10BrFN2OS, MW: 393.23 g/mol) .
    • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-F (~1220 cm⁻¹) .
  • Elemental analysis : Confirmation of C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. What preliminary biological screening data exist for this compound?

  • Anticancer activity : IC50 values in the low micromolar range (e.g., 2–10 µM) against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
  • Antimicrobial potential : Moderate inhibition (MIC: 25–50 µg/mL) against gram-positive bacteria (e.g., S. aureus) in agar diffusion assays .

Advanced Research Questions

Q. How can synthetic yields be optimized given contradictory reports on reaction conditions?

Discrepancies in yields (e.g., 26% vs. 47% in similar syntheses) often arise from:

  • Solvent polarity : Higher yields in polar aprotic solvents (DMF, DMSO) due to improved intermediate stability.
  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chloride).
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
    Recommendation : Design a fractional factorial experiment to test solvent, temperature, and catalyst variables systematically.

Q. How to resolve discrepancies in biological activity data across studies?

Variations in IC50/MIC values may stem from:

  • Assay conditions : Differences in cell culture media (e.g., serum concentration) or bacterial growth phases .
  • Compound solubility : Use of DMSO vs. aqueous buffers can alter bioavailability.
    Methodology :
  • Standardize protocols using CLSI guidelines for antimicrobial assays .
  • Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial activity) to calibrate results .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) or bacterial dihydrofolate reductase (DHFR) due to structural similarity to known inhibitors .
  • Molecular docking : Use Schrödinger Maestro or AutoDock to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar compounds show variability in aromatic proton shifts?

  • Electronic effects : Electron-withdrawing substituents (e.g., -Br, -F) deshield adjacent protons, shifting peaks downfield .
  • Solvent anisotropy : Deuterated solvents (CDCl3 vs. DMSO-d6) differentially influence chemical shifts.
    Resolution : Compare spectra acquired under identical conditions and reference to tetramethylsilane (TMS) .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog synthesis : Modify substituents on the thiazole (e.g., replace -Br with -Cl) or benzamide (e.g., vary fluorination position) .
  • Biological testing : Screen analogs against a panel of cell lines/bacteria to correlate substituents with potency .
  • Computational modeling : Generate QSAR models using MOE or COMSIA to predict optimal substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.